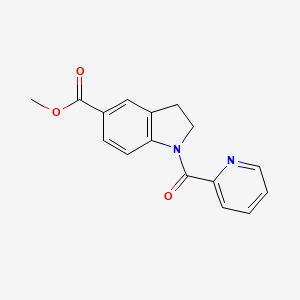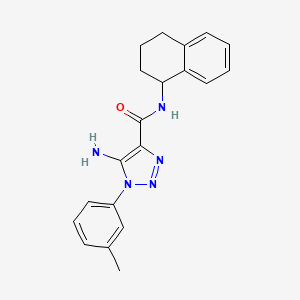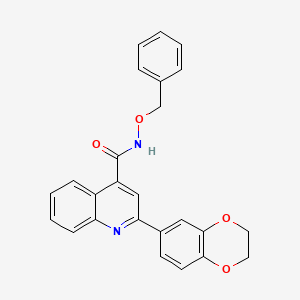
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as AG-1478, is a synthetic compound that acts as a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to investigate the role of EGFR in various biological processes.
Mecanismo De Acción
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate acts as a selective inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain of EGFR and prevents the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to inhibit angiogenesis and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate is its selectivity for EGFR tyrosine kinase. This allows for the investigation of the specific role of EGFR in various biological processes. However, one of the limitations of Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate is its potential off-target effects. It is important to use appropriate controls and confirm the specificity of the compound in each experiment.
Direcciones Futuras
There are several future directions for the use of Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate in scientific research. One direction is the investigation of the role of EGFR in the development and progression of various types of cancer. Another direction is the investigation of the role of EGFR in the regulation of the immune system. Additionally, the development of more potent and selective EGFR inhibitors could lead to the development of more effective cancer therapies.
Métodos De Síntesis
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a multi-step chemical reaction process. The first step involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 2-pyridinecarboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with 2-aminoindole to form 2,3-dihydroindole-5-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with methyl chloroformate to form Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been extensively used in scientific research to investigate the role of EGFR in various biological processes. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been used to study the role of EGFR in wound healing, angiogenesis, and cell migration.
Propiedades
IUPAC Name |
methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)12-5-6-14-11(10-12)7-9-18(14)15(19)13-4-2-3-8-17-13/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMXJMAJYXNJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)


![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)


![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)